N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide
CAS No.:
Cat. No.: VC16715902
Molecular Formula: C22H18N2O2S
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N2O2S |
|---|---|
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-benzylsulfanylacetamide |
| Standard InChI | InChI=1S/C22H18N2O2S/c25-21(15-27-14-16-7-2-1-3-8-16)23-18-10-6-9-17(13-18)22-24-19-11-4-5-12-20(19)26-22/h1-13H,14-15H2,(H,23,25) |
| Standard InChI Key | KBBJIFNYXJJAEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Introduction
N-[3-(1,3-Benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide is a heterocyclic compound that integrates the benzoxazole framework and a benzylsulfanyl-acetamide moiety. Compounds containing benzoxazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties. This article delves into the synthesis, structural features, and potential biological applications of this compound.
Structural Overview
The molecular structure of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide consists of:
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Benzoxazole Core: A bicyclic aromatic system containing nitrogen and oxygen.
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Phenyl Substituent: Attached at the 3-position of the benzoxazole ring.
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Benzylsulfanyl Group: Linked to an acetamide functional group.
This combination provides a scaffold for interactions with biological targets such as enzymes and receptors.
Synthesis
The synthesis of benzoxazole derivatives typically involves cyclization reactions using o-aminophenols and carboxylic acids or their derivatives. For N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(benzylsulfanyl)acetamide:
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Step 1: Preparation of the benzoxazole core through cyclization of o-aminophenol with a carboxylic acid derivative.
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Step 2: Functionalization at the 3-position with a phenyl group.
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Step 3: Introduction of the benzylsulfanyl-acetamide group via nucleophilic substitution or amidation reactions.
Characterization is performed using techniques such as:
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Infrared (IR) Spectroscopy: For functional group identification.
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Nuclear Magnetic Resonance (NMR): For structural confirmation.
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Mass Spectrometry (MS): For molecular weight determination.
Antimicrobial Activity
Benzoxazole derivatives have shown significant antibacterial and antifungal properties. The sulfur-containing acetamide moiety in this compound enhances its ability to disrupt bacterial cell walls or fungal membranes.
Anticancer Potential
The benzoxazole framework has been explored for anticancer activity due to its ability to interact with DNA and inhibit enzymes like topoisomerase. Studies on related compounds suggest promising cytotoxicity against cancer cell lines such as HCT116 (human colorectal carcinoma).
Antiparasitic Activity
Compounds with similar structures have demonstrated efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The benzoxazole core is thought to interfere with parasite-specific metabolic pathways.
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